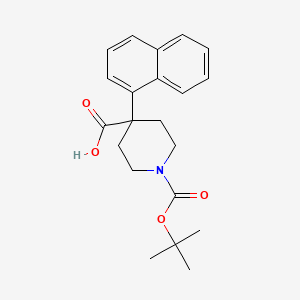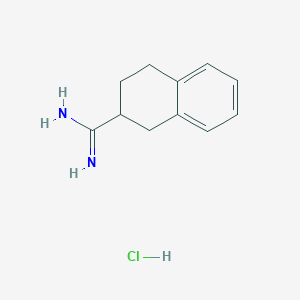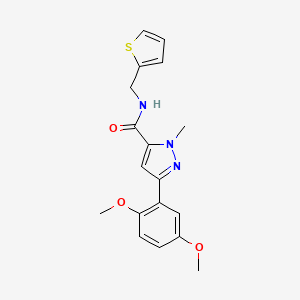
Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C24H25NO4 . It’s a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 391.47 . Other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Contaminant Removal
Research has explored the effect of carboxylates on the assembly of Ni(II) coordination polymers using a naphthalene-amide ligand. This includes studies on electrochemical behaviors, solid-state luminescence, and fluorescence responses. Additionally, these polymers have been utilized for the removal of contaminants like rhodamine B and Congo red in aqueous phases, demonstrating potential environmental applications (Zhao et al., 2020).
Regioselective Diboration of Alkynes
The compound's derivatives have been used in the differentially protected diboration of alkynes. This process results in 1-alkene-1,2-diboronic acid derivatives, which undergo selective Suzuki-Miyaura coupling. This has implications in the field of organic synthesis and the development of new chemical reactions (Iwadate & Suginome, 2010).
Degradation Studies of Naphthalene Dyes
The degradation pathway of naphthalene azo dye intermediates, such as 1-diazo-2- naphthol-4-sulfonic acid, has been studied using Fenton's reagent. This research provides insights into the oxidation reactions involved in naphthalene dye degradation, which is significant for environmental chemistry and pollution control (Zhu et al., 2012).
Luminescent Properties of Boron Complexes
Studies have been conducted on the synthesis and luminescent properties of phenol-pyridyl boron complexes, including derivatives of naphthalene. These compounds have shown potential in the development of electroluminescent devices, highlighting their relevance in materials science and engineering (Zhang et al., 2006).
Organic Light Emitting Diodes (OLEDs)
Research involving N,N′-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid di-imide and its derivatives has explored the influence of hole injection materials' molecular orientation on OLED performance. This study is crucial for the development of more efficient and high-performance OLEDs (Zhang et al., 2018).
Zukünftige Richtungen
The future directions for the study of “Boc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid” and related compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and studying their potential applications in various fields such as medicinal chemistry and material sciences .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-11-21(12-14-22,18(23)24)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMTYCCYJDVUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Piperidin-2-yl)phenyl]methanol](/img/structure/B2865700.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)
![N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865702.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865710.png)





